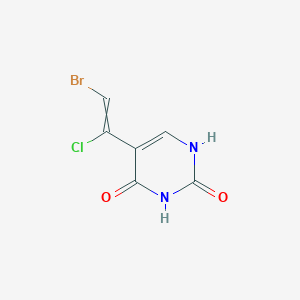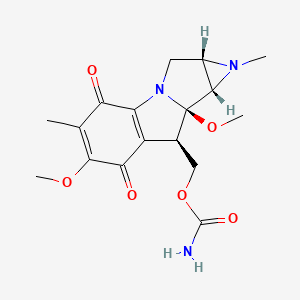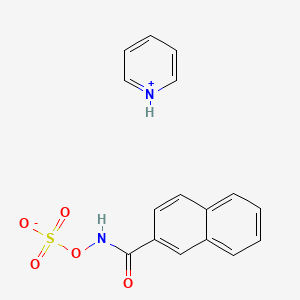![molecular formula C15H13ClO B14450906 1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one CAS No. 73932-60-2](/img/structure/B14450906.png)
1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one is an organic compound characterized by the presence of a biphenyl group attached to a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one typically involves the reaction of 4-bromobiphenyl with 2-chloropropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: On an industrial scale, the production of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the purity of the final product.
化学反应分析
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: 1-([1,1’-Biphenyl]-4-yl)-2-propanol.
Substitution: 1-([1,1’-Biphenyl]-4-yl)-2-amino-propan-1-one.
科学研究应用
1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
相似化合物的比较
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4-Chlorobiphenyl: A biphenyl derivative with a chlorine atom attached to one of the phenyl rings.
1-([1,1’-Biphenyl]-4-yl)-2-propanol: A reduced form of the target compound.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one is unique due to the presence of both a biphenyl group and a chloropropanone moiety, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
73932-60-2 |
|---|---|
分子式 |
C15H13ClO |
分子量 |
244.71 g/mol |
IUPAC 名称 |
2-chloro-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H13ClO/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI 键 |
REIISRRKPMDTCU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)





![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)
